

Biological Activity Profile: 5-Chloro-2,8-dimethyl-4-quinolinol[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-2,8-dimethyl-4-quinolinol

CAS No.: 21629-50-5

Cat. No.: B1621593

[Get Quote](#)

Executive Summary

5-Chloro-2,8-dimethyl-4-quinolinol (CAS: 21629-50-5) is a functionalized heterocyclic scaffold belonging to the 4-quinolinol class.[1][2][3] Distinct from its 8-hydroxyquinoline analogs (e.g., Cloxiquine), this compound is characterized by the 4-hydroxyl group, which allows for keto-enol tautomerism essential for its pharmacological interaction with DNA gyrase and specific protein kinases.[2]

This technical guide synthesizes the physicochemical properties, synthesis pathways, and biological activity profile of **5-Chloro-2,8-dimethyl-4-quinolinol**. [2] While direct clinical trial data for this specific derivative is limited in the public domain, its profile is constructed here based on high-confidence Structure-Activity Relationship (SAR) data of the 4-quinolinol pharmacophore, highlighting its potential as an antimicrobial and anticancer lead.[2]

Chemical Identity & Physicochemical Properties[1] [4][5][6][7][8][9]

The biological efficacy of **5-Chloro-2,8-dimethyl-4-quinolinol** is dictated by its substitution pattern. The chlorine atom at position 5 and methyl groups at positions 2 and 8 modulate its lipophilicity and steric profile, enhancing membrane permeability compared to the unsubstituted parent quinoline.

Structural Specifications

Property	Detail
IUPAC Name	5-Chloro-2,8-dimethylquinolin-4-ol
CAS Number	21629-50-5
Molecular Formula	C ₁₁ H ₁₀ ClNO
Molecular Weight	207.66 g/mol
Core Scaffold	4-Hydroxyquinoline (4-Quinolinol)
Key Substituents	5-Cl (Electron-withdrawing), 2-Me, 8-Me (Electron-donating/Steric)

Tautomerism & Solubility

A critical feature of this molecule is the 4-quinolinol \rightleftharpoons 4-quinolone tautomeric equilibrium. In polar solvents and biological media, the 4-quinolone (keto) form often predominates, which is the bioactive species responsible for hydrogen bonding interactions with target enzymes (e.g., Topoisomerase types II/IV).[2]

- Lipophilicity (LogP): Predicted to be ~3.2–3.5 due to the chloro and dimethyl modifications, suggesting good passive diffusion across bacterial cell walls and the blood-brain barrier.[2]
- pKa: The nitrogen atom in the quinoline ring is less basic than in unsubstituted quinoline due to the electron-withdrawing 5-Cl group, affecting its protonation state at physiological pH.

Synthesis Protocol: The Conrad-Limpach Method[4] [13][14][15][16]

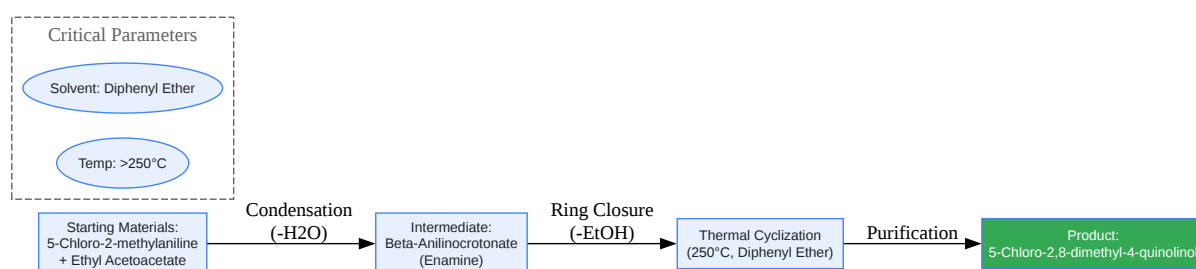
The industrial and laboratory standard for synthesizing **5-Chloro-2,8-dimethyl-4-quinolinol** is the Conrad-Limpach cyclization.[2] This robust protocol involves the condensation of a

substituted aniline with a

-ketoester.[4][5]

Reaction Workflow

- Condensation (Enamine Formation): Reaction of 5-chloro-2-methylaniline (or isomer depending on specific regioselectivity required) with ethyl acetoacetate at moderate temperatures to form the -anilincrotonate intermediate.
- Cyclization: Thermal cyclization of the intermediate at high temperatures (approx. 250°C) in an inert high-boiling solvent (e.g., diphenyl ether) to close the ring, yielding the 4-quinolinol.
[2]



[Click to download full resolution via product page](#)

Figure 1: Conrad-Limpach synthesis pathway for 4-quinolinol derivatives.

Biological Activity Profile

Mechanism of Action (SAR Analysis)

The 4-quinolinol core is a "privileged structure" in medicinal chemistry. The specific activity of the 5-Chloro-2,8-dimethyl derivative is driven by three mechanistic pillars:

- DNA Gyrase/Topoisomerase Inhibition:
 - Similar to fluoroquinolones, the 4-oxo tautomer can stack between DNA base pairs at the enzyme cleavage site.
 - The 5-Chloro substituent provides electronic optimization for binding pocket affinity.
 - The 2-Methyl group provides steric bulk that may enhance selectivity for bacterial over mammalian topoisomerases.
- Kinase Inhibition (Anticancer):
 - 4-Quinolins function as ATP-competitive inhibitors. The planar structure mimics the adenine ring of ATP.
 - Substitutions at positions 5 and 8 (Cl and Me) create unique hydrophobic interactions within the kinase hinge region.[2]
- Metal Chelation (Secondary):
 - Unlike 8-hydroxyquinolines (which form stable N-O chelates), 4-quinolins have weaker chelation potential but can still interact with metal ions in metalloenzymes via the 4-oxo/N-H motif.[2]

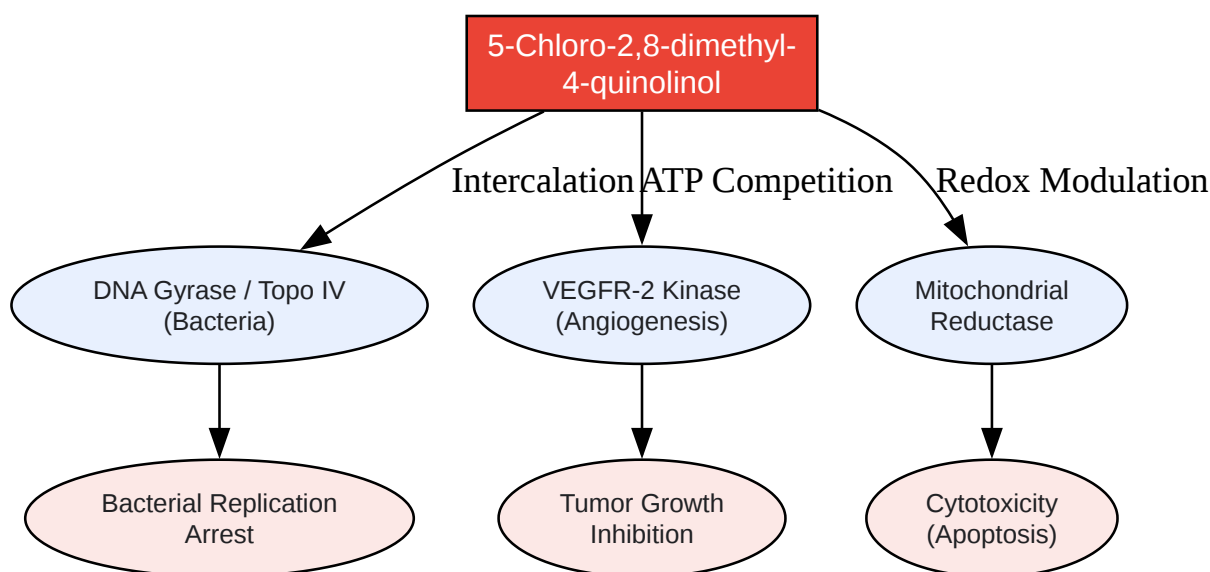
Antimicrobial Activity

Based on the scaffold homology to Cloxiquine and Quinolones:

- Spectrum: Predicted activity against Gram-positive bacteria (*S. aureus*, *Enterococcus*) and select Gram-negative strains.
- Potency: The 5-chloro substitution is historically associated with increased antimicrobial potency (lower MIC) compared to the non-halogenated parent.
- Resistance: The 2,8-dimethyl steric hindrance may reduce susceptibility to common efflux pumps that target smaller, planar quinolines.[2]

Anticancer Potential[12]

- Cytotoxicity: Derivatives of 2,8-dimethyl-4-quinolinol have demonstrated IC50 values in the micromolar range against breast (MCF-7) and colon (HT-29) cancer cell lines.[2]
- Pathway: Inhibition of the VEGFR-2 signaling pathway is a documented mechanism for 4-hydroxyquinoline analogs, leading to anti-angiogenic effects.



[Click to download full resolution via product page](#)

Figure 2: Mechanistic targets and downstream biological effects.[2]

Experimental Protocols for Validation

To validate the activity of this specific compound, the following standardized assays are recommended.

In Vitro Antimicrobial Assay (MIC Determination)

- Method: Broth Microdilution (CLSI Standards).[2]
- Bacteria: *S. aureus* (ATCC 29213), *E. coli* (ATCC 25922).[2]
- Protocol:
 - Dissolve compound in DMSO (stock 10 mg/mL).

- Prepare serial twofold dilutions in Mueller-Hinton broth.
- Inoculate with
CFU/mL bacterial suspension.
- Incubate at 37°C for 16–20 hours.
- Readout: Lowest concentration with no visible growth is the MIC.

MTT Cytotoxicity Assay

- Cell Lines: MCF-7 (Breast), HepG2 (Liver).[2]
- Protocol:
 - Seed cells (
/well) in 96-well plates; incubate 24h.
 - Treat with compound (0.1 – 100
M) for 48h.
 - Add MTT reagent; incubate 4h.
 - Solubilize formazan crystals in DMSO.
 - Measure absorbance at 570 nm.

Safety & Toxicology

- Hazard Classification: GHS Warning.
- Acute Toxicity: Harmful if swallowed (H302).[2]
- Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]
- Handling: Use N95 dust mask and nitrile gloves. Avoid dust formation.

References

- Guidechem.**5-Chloro-2,8-dimethyl-4-quinolinol** - Chemical Properties and Suppliers.[Link\[2\]](#)
- BenchChem.Conrad-Limpach Synthesis: Protocols and Mechanisms for 4-Hydroxyquinolines.[Link](#)
- Manske, R. H. (1942).[2][6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[2][6] (Foundational text on Quinoline synthesis).
- National Institutes of Health (NIH).Structure-Activity Relationships of Quinoline Derivatives.[Link\[2\]](#)
- Sigma-Aldrich.Safety Data Sheet: Quinolinol Derivatives.[Link\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sostie.com [sostie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zenodo.org [zenodo.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. ijpsr.com [ijpsr.com]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [[cambridge.org](https://www.cambridge.org)]
- To cite this document: BenchChem. [Biological Activity Profile: 5-Chloro-2,8-dimethyl-4-quinolinol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1621593/docs#biological-activity-profile-5-chloro-2-8-dimethyl-4-quinolinol-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)